1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid

Overview

Description

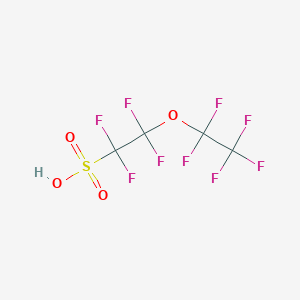

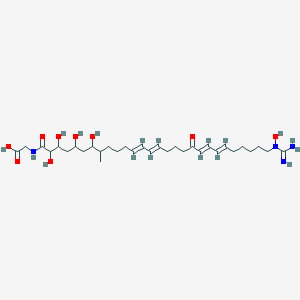

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is a useful research compound. Its molecular formula is C4HF9O4S and its molecular weight is 316.10 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Perfluoro(2-ethoxyethane)sulfonic acid, also known as 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic Acid or 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, is a type of perfluoroalkyl substance (PFAS) . Its primary targets are the water and gas phases in a system . The compound’s fluorocarbon chain primarily faces the gas phase, while the sulfonic acid radical faces the water .

Mode of Action

The compound interacts with its targets through weak intermolecular interactions . The interaction energy between the compound and water mainly comes from the hydrogen bonds formed by the oxygen atom in the sulfonic acid group and the hydrogen atom in water molecules .

Pharmacokinetics

The compound’s interaction with water and gas phases suggests it may have unique distribution properties within these systems .

Result of Action

The primary result of the compound’s action is the orientation of its fluorocarbon chain towards the gas phase and its sulfonic acid radical towards the water . This orientation could influence the properties of the system, such as surface tension and viscosity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro(2-ethoxyethane)sulfonic acid. For instance, the compound’s distribution in water/gas systems can reach equilibrium under certain conditions . .

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUAQKOHAABLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379814 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113507-82-7 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2-ethoxyethane)sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PFEESA a relevant molecule to study?

A1: PFEESA, also known as perfluoro (2-ethoxyethane) sulfonic acid, has been identified as a potential fluorinated alternative [] in various industrial applications. Its presence as a byproduct in the manufacturing of fluorochemicals raises concerns about its release and accumulation in the environment []. Understanding its behavior and potential impact is crucial due to the persistence and bioaccumulative nature often associated with PFAS compounds.

Q2: How stable is PFEESA against degradation, particularly from reactive species like hydroxyl radicals?

A2: Research suggests that while the sulfonic acid group in PFEESA exhibits high resistance to hydroxyl radical attack, the ether groups within its structure are more susceptible to degradation []. This finding is crucial as it highlights potential degradation pathways for this compound in environmental and biological systems.

Q3: Can computational chemistry help understand PFEESA's behavior?

A3: Yes, molecular dynamics simulations have been employed to study the behavior of PFEESA, specifically its potassium salt (PESK), at the water/gas interface []. These simulations revealed that the fluorocarbon chain of PESK preferentially orients towards the gas phase, while the sulfonic acid group interacts with water molecules []. This information provides valuable insights into its potential distribution and behavior in environmental systems.

Q4: What spectroscopic techniques are useful for studying PFEESA?

A4: Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, has been used to characterize PFEESA []. This technique, combined with Density Functional Theory (DFT) calculations, helps in assigning and understanding the vibrational modes of the molecule and the spectral changes induced by factors like humidity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)

![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)